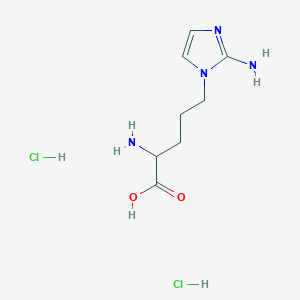
5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride (5-HPDH) is an organic chemical compound primarily used in scientific research. It is a versatile compound with a wide range of applications, from drug development to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride is used in a variety of scientific research applications. It is primarily used as a reagent in organic synthesis, as well as for the preparation of various heterocyclic compounds. Additionally, it is used in the study of enzyme inhibition, as well as in the development of novel drugs. 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride has also been used in the study of cancer cell proliferation, as well as in the study of gene expression.
Mecanismo De Acción
The mechanism of action of 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride is still not fully understood. However, it is believed that it acts as an inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. Additionally, 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects
5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce the levels of certain inflammatory markers, as well as to reduce the levels of certain hormones, such as cortisol. Additionally, 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride has been shown to inhibit the growth of some cancer cell lines, as well as to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride has a number of advantages for use in laboratory experiments. It is relatively stable and can be stored at room temperature. Additionally, it is relatively inexpensive and easy to obtain. However, 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride is not soluble in water, and therefore must be dissolved in a suitable solvent prior to use. Additionally, it is toxic and must be handled with care.
Direcciones Futuras
There are a number of potential future directions for 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride research. For example, further research could be done to explore the potential of 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride as a drug candidate. Additionally, further research could be done to explore the potential of 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride as an inhibitor of other enzymes, as well as its potential for the treatment of other diseases. Finally, further research could be done to explore the potential of 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride as a tool for the study of gene expression.
Métodos De Síntesis
5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride is synthesized through a two-step process. The first step involves the reaction of pyrrole with hydrazine hydrate in the presence of acetic acid. This reaction produces a hydrazone intermediate, which is then reacted with hydrochloric acid to form the final product, 5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride hydrochloride. The entire reaction is carried out under reflux conditions, and the final product is isolated as a white solid.
Propiedades
IUPAC Name |
3,4-dihydro-2H-pyrrol-5-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3.ClH/c5-7-4-2-1-3-6-4;/h1-3,5H2,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJBOTNMSWRAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydrazinyl-3,4-dihydro-2H-pyrrole hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(aminomethyl)oxan-4-yl]piperidin-4-ol dihydrochloride](/img/structure/B6602849.png)

![methyl[2-(quinolin-8-yl)ethyl]amine dihydrochloride](/img/structure/B6602857.png)



![lithium(1+) ion 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B6602875.png)

methyl-lambda6-sulfanone](/img/structure/B6602888.png)

![N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide](/img/structure/B6602902.png)